N-(11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl)-2,2-difluoropropanamide
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Overview
Description
Omaveloxolone is a semi-synthetic triterpenoid compound known for its antioxidative and anti-inflammatory properties. It is primarily used for the treatment of Friedreich’s ataxia, a rare genetic neurodegenerative disease that affects the nervous system, leading to progressive damage and impaired muscle coordination .
Preparation Methods
Omaveloxolone is synthesized through a series of chemical reactions starting from oleanolic acid, a naturally occurring triterpenoid. The synthetic route involves multiple steps, including oxidation, reduction, and substitution reactions to introduce functional groups such as cyano and difluoropropanamide . Industrial production methods typically involve optimizing these reactions to achieve high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Omaveloxolone undergoes various chemical reactions, including:
Oxidation: Omaveloxolone can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in omaveloxolone, potentially altering its pharmacological properties.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions are often derivatives of omaveloxolone with modified functional groups .
Scientific Research Applications
Omaveloxolone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triterpenoids.
Biology: Omaveloxolone is studied for its effects on cellular processes, including oxidative stress and inflammation.
Medicine: It is primarily used in the treatment of Friedreich’s ataxia, but its potential therapeutic effects are also being explored in other conditions involving oxidative stress and mitochondrial dysfunction
Mechanism of Action
Omaveloxolone exerts its effects through the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in the cellular response to oxidative stress by regulating the expression of genes involved in antioxidative defense and mitochondrial function. Omaveloxolone activates Nrf2 by inhibiting its ubiquitination and degradation, leading to increased levels of Nrf2 and enhanced transcription of target genes . Additionally, omaveloxolone inhibits the pro-inflammatory transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Omaveloxolone is unique among triterpenoids due to its specific combination of antioxidative and anti-inflammatory properties. Similar compounds include:
Bardoxolone methyl: Another triterpenoid with similar Nrf2-activating properties, used in the treatment of chronic kidney disease.
Oleanolic acid: The natural precursor of omaveloxolone, known for its antioxidative and anti-inflammatory effects.
Ursolic acid: A structurally related triterpenoid with similar biological activities
Omaveloxolone stands out due to its enhanced potency and specificity in activating the Nrf2 pathway and inhibiting NF-κB, making it a promising therapeutic agent for conditions involving oxidative stress and inflammation .
Properties
Molecular Formula |
C33H44F2N2O3 |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
N-(11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl)-2,2-difluoropropanamide |
InChI |
InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40) |
InChI Key |
RJCWBNBKOKFWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C |
Origin of Product |
United States |
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